Taxifolin hydrate

Description

Contextualization within Flavonoid Research

Taxifolin (B1681242), also known as dihydroquercetin, is a flavonoid belonging to the flavanonol subclass. wikipedia.orgnih.gov Flavonoids are a diverse group of polyphenolic compounds found in many plants, and they have been the subject of extensive scientific research due to their wide range of biological activities. mdpi.comfrontiersin.org The study of flavonoids dates back to 1814 when French explorer Michael Eugene Chevrel first isolated quercetin (B1663063). nutralliance.com A significant advancement in flavonoid research occurred in 1936 when Albert Szent-Györgyi and Istvan Rusniak discovered that a substance, later termed "bioflavonoids," was essential for the complete treatment of scurvy when combined with vitamin C. nutralliance.com

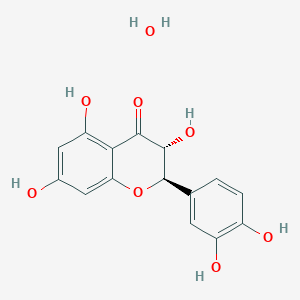

Taxifolin's chemical structure, characterized by a C6-C3-C6 skeleton, is fundamental to its biological functions. frontiersin.org Like other flavonoids, its properties are influenced by the degree of hydroxylation and other structural features. frontiersin.orgmdpi.com Taxifolin is found in various plants, including conifers like the Siberian and Dahurian larch, as well as in onions, olive oil, grapes, and citrus fruits. nih.govmdpi.comrussiantaxifolin.com Its presence in these natural sources has made it a compound of interest for its potential health-promoting effects. researchgate.net

The scientific community's interest in taxifolin is largely due to its potent antioxidant and anti-inflammatory properties. russiantaxifolin.comresearchgate.netnih.gov These characteristics are attributed to its ability to scavenge free radicals and modulate various cellular pathways. frontiersin.orgd-nb.info Research has explored its potential applications in various fields, including cardiology, neuroprotection, and oncology. nih.gov

Historical Perspective of Taxifolin Hydrate (B1144303) Studies

The discovery of taxifolin can be traced back to the late 1940s at the Oregon Forest Products Laboratory in the United States. nutralliance.com During an investigation into the chemical composition of Douglas-fir bark, a powerful antioxidant bioflavonoid was identified as taxifolin, or dihydroquercetin. nutralliance.com For a considerable period, it was believed that taxifolin was only present in high-value raw materials like citrus fruits and grape seeds, which limited its large-scale production and widespread study. nutralliance.com

A significant breakthrough in the availability of taxifolin for research occurred in the late 1960s. A team of scientists in Russia, led by Professor N.A. Tyukavkina, successfully isolated dihydroquercetin from larch wood. nutralliance.com This discovery was unique because the substance was obtained as a crystalline powder, an individual substance, rather than a simple plant extract. nutralliance.com This development was crucial as the technological limitations of the 20th century had previously hindered the extraction of large quantities of pure bioflavonoids, making them expensive and difficult to study extensively. nutralliance.com

Early research focused on the fundamental chemical and biological properties of taxifolin. Over the years, studies have expanded to investigate its various pharmacological activities. For instance, early studies noted its anti-inflammatory properties. frontiersin.orgnih.gov More recent historical research has delved into its potential as a chemopreventive agent and its effects on various cancer cell lines. wikipedia.org The timeline below highlights key moments in the history of taxifolin research.

| Year | Milestone |

| 1936 | Albert Szent-Györgyi and Istvan Rusniak discover "Vitamin P" (bioflavonoids). nutralliance.com |

| Late 1940s | Taxifolin (dihydroquercetin) is identified in Douglas-fir bark in the USA. nutralliance.com |

| Late 1960s | Russian scientists isolate dihydroquercetin from larch wood in crystalline form. nutralliance.com |

| 1995 | Publication on the isomerization of dihydroquercetin. acs.org |

| 2000s onwards | Intensive research into the diverse pharmacological activities of taxifolin begins. frontiersin.org |

Significance of Taxifolin Hydrate in Contemporary Scientific Inquiry

In recent years, taxifolin has garnered significant attention from the scientific community for its wide array of potential therapeutic applications. frontiersin.org Contemporary research is focused on elucidating the mechanisms behind its observed biological effects and exploring its use in various health conditions.

One of the most extensively studied aspects of taxifolin is its potent antioxidant activity. frontiersin.org It is known to be a more effective antioxidant than many other common flavonoids, a property attributed to its specific chemical structure, including the phenolic hydroxyl groups on its A and C rings. frontiersin.org This antioxidant capacity is central to its protective effects against oxidative stress-induced cellular damage. russiantaxifolin.comnih.gov

Current research is actively investigating the role of taxifolin in several key areas:

Neuroprotection: Studies are exploring taxifolin's potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Research suggests it may inhibit the aggregation of amyloid-β proteins and protect neurons from damage. nih.gov

Cardiovascular Health: Taxifolin is being studied for its cardioprotective effects. Research indicates it may help in preventing diabetic cardiomyopathy by inhibiting myocyte apoptosis and reducing oxidative stress. It has also been shown to inhibit cholesterol synthesis in liver cells. frontiersin.org

Anti-cancer Activity: The anti-proliferative effects of taxifolin on various cancer cells are a major area of contemporary research. wikipedia.org Studies have shown it can inhibit fatty acid synthesis in cancer cells and may help in overcoming chemoresistance. wikipedia.org

Anti-inflammatory and Immune-modulating Effects: Taxifolin's anti-inflammatory properties are well-documented, and current studies continue to explore the underlying mechanisms, such as the inhibition of inflammatory pathways. frontiersin.orgmdpi.comnih.gov

Skin Health: Research has demonstrated taxifolin's potential in treating skin diseases by reducing inflammation and protecting against UV-induced damage. mdpi.commdpi.com

The table below summarizes some of the key research findings on taxifolin's biological activities.

| Biological Activity | Research Finding |

| Antioxidant | Exhibits powerful free radical scavenging effects due to its phenolic hydroxyl groups. frontiersin.org |

| Neuroprotective | Prevents aggregation of amyloid-β proteins, relevant to Alzheimer's disease research. |

| Cardioprotective | Inhibits myocyte apoptosis in models of diabetic cardiomyopathy. |

| Anti-cancer | Inhibits fatty acid synthesis and proliferation of cancer cells. wikipedia.org |

| Anti-inflammatory | Reduces the production of inflammatory cytokines. mdpi.comresearchgate.net |

Furthermore, the study of taxifolin's different physical forms, such as its hydrate and anhydrous polymorphs, is a recent area of investigation. nih.govresearchgate.netmdpi.com Understanding the properties of these different forms is crucial for its potential development in various applications, as it can affect solubility and stability. nih.govmdpi.com The ongoing research into taxifolin underscores its significance as a promising natural compound with multifaceted biological activities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,14-19,21H;1H2/t14-,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQPGSVMBPSRIR-LDXVYITESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solid State Chemistry and Pharmaceutical Crystallography of Taxifolin Hydrate

Polymorphism and Pseudopolymorphism of Taxifolin (B1681242) Hydrate (B1144303)

The investigation into taxifolin's solid-state properties has led to the identification of six distinct crystalline phases. researcher.liferesearchgate.netbvsalud.org These phases were primarily identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetry (TG). nih.govnih.govmdpi.com The identified forms include a fully hydrated phase, a partially hydrated phase, a monohydrated phase, two anhydrous polymorphs, and a probable solvated phase. nih.govnih.gov This diversity in crystalline structure underscores the importance of understanding the conditions that lead to the formation of each specific phase. mdpi.com

Identification of Crystalline Phases

The different crystalline phases of taxifolin have been designated as Phase 1 through Phase 6 based on their characterization. nih.gov The formation of these phases is highly dependent on the solvent system used for crystallization and subsequent processing conditions like heating. researcher.lifemdpi.com For instance, recrystallization from solvents like ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) has been shown to produce different crystalline forms. researchgate.net

| Phase | Classification | Method of Formation |

| Phase 1 | Fully Hydrated | Recrystallization from ethanol (Tax-ET) |

| Phase 2 | Partially Hydrated | Heating of Phase 1 at 70 °C |

| Phase 3 | Anhydrous Polymorph | Heating of Phase 1 at 120 °C; Recrystallization from ethyl acetate (Tax-EA) |

| Phase 4 | Monohydrated | Recrystallization from acetonitrile (B52724) (Tax-ACN) |

| Phase 5 | Anhydrous Polymorph | Recrystallization from acetone (B3395972) (Tax-AC) |

| Phase 6 | Probable Solvated Phase | Recrystallization from a mixture of dichloromethane (B109758) and ethanol |

Phase 1 is identified as a fully hydrated form of taxifolin, containing 2.5 moles of water per mole of taxifolin. nih.gov This phase is consistently obtained when taxifolin is recrystallized from ethanol (Tax-ET). nih.govmdpi.com The stability of this hydrated form is noteworthy; it has been shown to remain stable for at least three months, as its crystalline structure already incorporates water. nih.gov

Phase 2 is a partially hydrated phase of taxifolin. nih.gov It is not formed directly from solution but is obtained by heating the fully hydrated Phase 1 at 70 °C. nih.govmdpi.com The water content of Phase 2 can range from 0.5 to 1.5 moles per mole of taxifolin, depending on the temperature and duration of the heat treatment. mdpi.com This phase is metastable and tends to rehydrate back to the more stable Phase 1 over approximately one day at room temperature. mdpi.com

Phase 4 has been characterized as a monohydrated phase of taxifolin. nih.gov This crystalline form is produced when taxifolin is recrystallized from acetonitrile (Tax-ACN). nih.gov

Two anhydrous polymorphs of taxifolin have been identified, designated as Phase 3 and Phase 5 . nih.gov

Phase 3 can be obtained by heating Phase 1 to 120 °C. mdpi.com It is also the form produced when taxifolin is recrystallized from ethyl acetate (Tax-EA). nih.govmdpi.com Once formed, Phase 3 is stable and does not readily rehydrate. mdpi.com It has demonstrated stability over a 3-month period even under drastic temperature and relative humidity conditions (40 °C and 75% RH). nih.gov The melting onset for this phase is observed at 230.0 °C. mdpi.com

Phase 5 is the second anhydrous polymorph identified. nih.gov It is obtained through the recrystallization of taxifolin from acetone (Tax-AC). nih.gov

| Anhydrous Phase | Method of Formation | Thermal Behavior | Stability |

| Phase 3 | Heating Phase 1 at 120 °C; Recrystallization from ethyl acetate | Melting onset at 230.0 °C | Stable for 3 months at 40 °C and 75% RH |

| Phase 5 | Recrystallization from acetone | - | - |

Phase 6 is described as a probable solvated phase. nih.gov This phase was obtained from the recrystallization of taxifolin in a solvent system of dichloromethane:ethanol 95:5. researcher.life Unlike the stable anhydrous and fully hydrated forms, Phase 6 demonstrated high instability, with its diffractogram showing modifications after only 14 days of storage at 40 °C and 75% relative humidity. nih.gov

Anhydrous Polymorphs

Interconversion Pathways Between Polymorphic and Pseudopolymorphic Forms

The solid-state forms of taxifolin, including its anhydrous polymorphs and hydrated pseudopolymorphs, can transform into one another under specific environmental conditions, a phenomenon critical to its pharmaceutical development. These interconversion pathways are primarily driven by temperature and the presence of solvents, particularly water.

Research has identified several distinct crystalline phases of taxifolin, including a fully hydrated form (designated as Phase 1, containing 2.5 moles of water per mole of taxifolin), a partially hydrated phase (Phase 2), and anhydrous polymorphs (such as Phase 3). mdpi.comnih.gov The transitions between these forms have been systematically studied.

Heating the fully hydrated Phase 1 to approximately 70 °C induces a phase transition, converting it into the partially hydrated Phase 2. mdpi.comnih.gov This intermediate phase is metastable; at room temperature, it is stable for only a few hours and tends to reabsorb water from the atmosphere, converting back into the more stable, fully hydrated Phase 1 in about a day. mdpi.com

Further heating of either Phase 1 or the intermediate Phase 2 to temperatures around 100–120 °C leads to the formation of an anhydrous crystalline form, Phase 3. mdpi.comnih.gov This dehydration process is an irreversible transition under dry heat, as the resulting anhydrous Phase 3 is stable upon cooling and does not readily rehydrate in a short time frame. mdpi.com The conversion from a hydrate to an anhydrous form upon heating is a key interconversion pathway. mdpi.comnih.gov For example, a hydrate form of taxifolin described as "microtubes" shows a pronounced endothermic effect around 89 °C in thermal analysis, which corresponds to the elimination of crystal water to form an anhydrous version. mdpi.comnih.gov

Conversely, solvent-mediated transformations also occur. Studies have shown that an anhydrous form of taxifolin will convert into a hydrate form during equilibrium solubility experiments in aqueous solutions. mdpi.comresearchgate.netnih.gov This highlights the influence of water as a solvent in dictating the most stable crystalline form under ambient, aqueous conditions.

Stability Studies of Taxifolin Hydrate Solid Forms

The stability of taxifolin's various solid forms, particularly its hydrates, is a crucial factor for its storage and formulation. Stability studies have evaluated these forms under different conditions, including temperature and humidity.

The fully hydrated form (Phase 1) and a stable anhydrous polymorph (Phase 3) have demonstrated remarkable stability when subjected to drastic storage conditions. researchgate.netnih.gov This intrinsic stability is a desirable attribute for an active pharmaceutical ingredient (API). researchgate.net However, the stability of taxifolin is highly dependent on its specific form. The partially hydrated intermediate, Phase 2, is transient and only remains stable for a few hours at room temperature before rehydrating back to Phase 1. mdpi.com In contrast, the anhydrous Phase 3, once formed through heating, is kinetically stable and does not readily rehydrate. mdpi.com

Forced degradation studies indicate that taxifolin is susceptible to degradation under stress conditions. It is particularly thermolabile, with degradation increasing significantly in the presence of humidity, which suggests hydrolysis contributes to its breakdown. nih.gov However, under simulated gastric and intestinal fluid conditions (SGF and SIF) at 37 °C, taxifolin proved to be very stable, with almost no decomposition observed over a four-hour period. sciopen.com This suggests that despite its thermolability, the compound may remain stable during its transit through the gastrointestinal tract. sciopen.com

Advanced Characterization Methodologies for this compound Solid Forms

A comprehensive suite of analytical techniques is necessary to identify and differentiate the various solid forms of this compound. These methodologies provide critical information on crystal structure, thermal behavior, and composition.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is an essential technique for the solid-state characterization of taxifolin, allowing for the differentiation between crystalline polymorphs, pseudopolymorphs (hydrates), and amorphous forms. nih.govresearchgate.net Each crystalline solid has a unique diffraction pattern, acting as a fingerprint for that specific form.

Studies have used XRPD to identify multiple crystalline phases of taxifolin. researchgate.netnih.gov The fully hydrated form (Phase 1, Tax·2.5H₂O) is characterized by a specific monoclinic crystal structure (space group C2). nih.gov Anhydrous crystalline taxifolin exhibits a high degree of crystallinity, with sharp, characteristic diffraction peaks at various 2θ angles. sciopen.com In one study, a raw, crystalline form of taxifolin showed distinct peaks at 2θ values of 7.16, 15.48, 17.64, and 26.28, among others. nih.gov A hydrate form, referred to as taxifolin microtubes, displayed a similar but not identical pattern, with some new low-intensity peaks appearing at 2θ angles of 9.24, 10.76, and 11.64. nih.gov The disappearance of sharp diffraction peaks and the appearance of a broad "halo" in an XRPD pattern indicates the presence of an amorphous, non-crystalline form. mdpi.comresearchgate.net

Furthermore, variable-temperature XRPD (VT-XRPD) has been employed to monitor phase transitions in real-time. By collecting diffraction patterns at different temperatures, researchers have directly observed the conversion of the fully hydrated Phase 1 into the partially hydrated Phase 2 at around 70 °C, and its subsequent transformation into the anhydrous Phase 3 at approximately 120 °C. mdpi.comnih.gov

Table 1: Characteristic XRPD Peaks (2θ) for Different Forms of Taxifolin

| Raw Taxifolin (Crystalline) nih.gov | Taxifolin Microtubes (Hydrate) nih.gov | Taxifolin (Crystalline) sciopen.com |

| 7.16 | 7.16 (Shared) | 7.76 |

| 7.72 | 7.72 (Shared) | 9.35 |

| 14.28 | 9.24 (New) | 13.83 |

| 15.04 | 10.76 (New) | 17.11 |

| 15.48 | 11.64 (New) | 25.21 |

| 17.64 | 14.28 (Shared) | 27.59 |

| 20.96 | 15.04 (Shared) | |

| 24.88 | 15.48 (Shared) | |

| 25.60 | 17.64 (Shared) | |

| 26.28 | 33.88 (New) | |

| 27.40 | 42.52 (New) | |

| 31.68 | 44.68 (New) |

Thermal Analysis Techniques

Thermal analysis methods are fundamental in studying the polymorphism and pseudopolymorphism of taxifolin, revealing phase transitions, thermal stability, and the presence of bound solvents like water. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and desolvation.

DSC analysis of this compound reveals distinct thermal events that characterize its form. A hydrated form of taxifolin ("microtubes") exhibits a pronounced endothermic peak at approximately 89 °C, which corresponds to the energy required to remove the crystal water (dehydration). mdpi.com Another study on the fully hydrated Phase 1 showed a broad endotherm related to water loss, followed by a sharp endothermic peak with an onset at 121.0 °C and a subsequent exothermic peak at 136.0 °C. mdpi.com This pair of events is interpreted as a complex melt-crystallization process, corresponding to the transition from the partially hydrated Phase 2 into the more stable anhydrous Phase 3. mdpi.com

In contrast, anhydrous and amorphous forms show different profiles. Amorphous taxifolin displays an exothermic event around 144 °C, indicating "cold crystallization" into a more stable crystalline form upon heating. mdpi.com All crystalline forms of taxifolin ultimately show a sharp endothermic peak at a much higher temperature, which represents the melting point, often accompanied by decomposition. mdpi.com Reported melting points for taxifolin are typically in the range of 228 °C to 245.74 °C. mdpi.comsciopen.com

Table 2: Key Thermal Events for Taxifolin Forms Observed by DSC

| Taxifolin Form | Thermal Event | Observed Temperature (°C) | Reference |

| Taxifolin Microtubes (Hydrate) | Endotherm (Dehydration) | ~89 | mdpi.com |

| Phase 1 (Fully Hydrate) | Endotherm (Melt of Phase 2) | 121.0 (Onset) | mdpi.com |

| Phase 1 (Fully Hydrate) | Exotherm (Crystallization to Phase 3) | 136.0 | mdpi.com |

| Amorphous Taxifolin | Exotherm (Cold Crystallization) | ~144 | mdpi.com |

| Crystalline Taxifolin | Endotherm (Melting with Decomposition) | ~228 | mdpi.com |

| Crystalline Taxifolin | Endotherm (Melting) | 245.74 | sciopen.com |

Thermogravimetric Analysis (TGA) provides quantitative information about the composition of a material by measuring changes in its mass as a function of temperature. For this compound, TGA is crucial for determining the amount of water present in the crystal lattice.

TGA curves for hydrated taxifolin show a distinct mass loss at temperatures corresponding to the dehydration event seen in DSC. mdpi.comresearchgate.net This mass loss allows for the precise calculation of the water content. For instance, TGA was used to confirm that the fully hydrated Phase 1 of taxifolin contains 2.5 moles of water per mole of taxifolin, which corresponds to the expected mass loss upon heating. nih.gov The technique is sensitive enough to resolve the loss of different water molecules, which may be bound with varying energies within the crystal structure, sometimes appearing as multi-step weight losses. tainstruments.com The correlation between TGA mass loss and endothermic events in DSC provides strong evidence for the identification of a substance as a hydrate. mdpi.comnih.gov

Hot Stage Microscopy (HSM)

Hot Stage Microscopy (HSM) is a powerful thermo-optical technique that allows for the real-time visualization of a material's morphological changes as it is subjected to controlled heating. This method is particularly valuable in pharmaceutical sciences for observing phase transitions, such as melting, crystallization, and dehydration processes. researchgate.net

In the study of taxifolin, HSM has been employed to complement data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comresearchgate.net By observing changes in particle morphology and light transmittance during heating, researchers can detect phase transitions and desolvation events. mdpi.com For instance, HSM analysis of various crystallized taxifolin powders has shown agreement with findings from other characterization methods, providing visual confirmation of thermal events. mdpi.com

HSM experiments on taxifolin are typically conducted by placing a sample between two microscope slides on a hot stage and observing it under magnification as the temperature is increased at a controlled rate, such as 10 °C/min. mdpi.com This allows for the direct observation of events like the transition from a hydrate to an anhydrous form. nih.gov

Table 1: Hot Stage Microscopy (HSM) Observational Data for this compound

| Temperature (°C) | Observation | Interpretation | Reference(s) |

| ~89 | Endothermic effect | Elimination of crystal water (dehydration) | nih.gov |

| 120 | Complete release of physically sorbed water | Transition from hydrate to anhydrous form | nih.gov |

| 170 onwards | Endothermic peak | Melting of the anhydrous form | nih.gov |

| 230 - 237.5 | Melting event | Melting of anhydrous Phase 3 | mdpi.com |

Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule and probing the intermolecular interactions in a crystal lattice. In the context of this compound, FT-IR is instrumental in confirming the presence of water molecules and understanding their bonding environment within the crystal structure.

The FT-IR spectra of taxifolin and its various forms are characterized by specific absorption bands corresponding to its molecular structure. researchgate.netresearchgate.net Studies have utilized Attenuated Total Reflection (ATR)-FTIR to analyze different crystalline phases of taxifolin. mdpi.com The spectra are typically collected at room temperature, with multiple scans averaged to enhance the signal-to-noise ratio. mdpi.com The presence of broad absorption bands in the high-wavenumber region (around 3400 cm⁻¹) is indicative of O-H stretching vibrations from both the phenolic hydroxyl groups of taxifolin and the water molecules in the hydrate. Differences in the position and shape of these bands between anhydrous and hydrated forms can reveal details about the hydrogen-bonding network. scialert.net

Table 2: Characteristic FT-IR Absorption Bands for Taxifolin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3396 | O-H stretching | Hydroxyl groups (phenolic and water) | scialert.net |

| 1637 | C=O stretching | Carbonyl group | scialert.net |

| 1604 | C=C stretching | Aromatic ring | scialert.net |

| 1259 | C-O stretching | Ether group | scialert.net |

| 1164, 1087 | - | Characteristic peaks of taxifolin | sciopen.com |

| 1083 | C-O stretching | - | scialert.net |

| 823 | C-H bending | Aromatic ring | scialert.net |

While mass spectrometry is primarily used for determining molecular weight and elucidating the structure of molecules in the gas phase, it also plays a role in solid-state characterization, particularly when coupled with thermal analysis techniques. Simultaneous Thermal Analysis-Mass Spectrometry (STA-MS) combines thermogravimetry with mass spectrometry to identify the gaseous species evolved from a sample as it is heated.

For this compound, STA-MS has been used to confirm that the mass loss observed at specific temperatures corresponds to the release of water. nih.gov This provides definitive evidence of the transition from a hydrated to an anhydrous form. nih.govresearchgate.net In a typical experiment, as the this compound sample is heated, the evolved gases are introduced into the mass spectrometer, which identifies the water molecules based on their mass-to-charge ratio. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is also used to confirm the chemical integrity of taxifolin in different solid forms. mdpi.com By dissolving the solid sample and analyzing it with LC-MS, researchers can verify that the crystallization or formulation process has not caused chemical degradation. nih.gov The mass spectra of taxifolin samples typically show a quasi-molecular ion peak [M-H]⁻ or [M+H]⁺, confirming its molecular weight. nih.govscialert.net

Table 3: Mass Spectrometry Data for Taxifolin

| m/z (mass-to-charge ratio) | Ion | Interpretation | Reference(s) |

| 303 | [M-H]⁻ or [M+H]⁺ | Quasi-molecular ion of taxifolin | nih.gov |

| 305.0673 | [M+H]⁺ | Protonated molecular ion | scialert.net |

| 327.0493 | [M+Na]⁺ | Sodium adduct of molecular ion | scialert.net |

| 287.0545 | [M+H-H₂O]⁺ | Loss of a water molecule | scialert.net |

| 259.0545 | [M+H-H₂O-CO]⁺ | Subsequent loss of carbon monoxide | scialert.net |

| 607 | [2M-H]⁻ | Dimer of taxifolin | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Microscopic Analysis (Scanning Electron Microscopy – SEM)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology, size, and shape of crystalline particles. mdpi.comresearchgate.net In the context of this compound, SEM analysis reveals how different crystallization conditions and the presence of water of hydration can influence the macroscopic appearance of the crystals. mdpi.commdpi.com

Studies have shown that taxifolin can crystallize into various habits, such as prisms, needles, or irregular plates, depending on the solvent and method of crystallization. mdpi.com For instance, taxifolin crystallized from ethanol-water mixtures to form the fully hydrated phase often appears as prismatic crystals. mdpi.com SEM images are crucial for understanding the physical properties of the powder, which can affect its handling and formulation into a final product. researchgate.net The preparation for SEM analysis typically involves depositing the powder onto an adhesive carbon stub and coating it with a conductive metal, like chromium, to prevent charging under the electron beam. mdpi.comresearchgate.net

Table 4: Morphological Characteristics of Taxifolin Crystals from SEM

| Sample | Crystallization Solvent/Method | Observed Morphology | Reference(s) |

| Pristine-Tax | - | Irregularly shaped particles | mdpi.com |

| Tax-ET | Ethanol | Prismatic crystals | mdpi.com |

| Tax-ME | Methanol | Prismatic crystals | mdpi.com |

| Tax-ACN | Acetonitrile | Thin, elongated prisms | mdpi.com |

| Taxifolin microtubes | Crystal engineering | Tubular structures | mdpi.com |

| Taxifolin microspheres | Crystal engineering | Spherical particles | mdpi.com |

Impact of Crystallinity and Hydration on Research Outcomes

The crystallinity and hydration state of taxifolin have a profound impact on its physicochemical properties and, consequently, on research outcomes. nih.govresearchgate.net Different crystalline forms, including hydrates and anhydrous polymorphs, can exhibit significant differences in properties such as solubility, dissolution rate, and stability. mdpi.comresearchgate.net

For example, the anhydrous form of taxifolin is expected to be more soluble than the hydrate form. mdpi.com However, during solubility studies, it has been observed that the anhydrous form can convert to the more stable hydrate form, leading to a final equilibrium solubility that is characteristic of the hydrate. mdpi.com This highlights the importance of monitoring phase transformations during experimental work. The intrinsic dissolution rate of this compound has been measured to be 56.4 μg cm⁻² min⁻¹. mdpi.comresearchgate.net

The stability of different forms is also a critical factor. mdpi.com Research has shown that the fully hydrated phase of taxifolin is stable under storage, whereas some anhydrous or solvated forms may be less stable and can convert to the hydrated form, especially under conditions of high humidity. mdpi.com Understanding the interplay between crystallinity, hydration, and the resulting physicochemical properties is essential for the development of taxifolin as a pharmaceutical agent, as it ensures reproducible bioavailability and efficacy. researchgate.net The existence of different crystalline forms, known as polymorphism, is a key consideration in pharmaceutical development. nih.govmdpi.com

Biosynthesis, Natural Abundance, and Extraction of Taxifolin Hydrate

Biosynthetic Pathways of Taxifolin (B1681242)

The formation of taxifolin in plants is a complex process, beginning with the general phenylpropanoid pathway and branching into the flavonoid biosynthesis route. researchgate.netnih.gov This journey from simple precursors to a complex flavonoid is orchestrated by a series of enzymatic reactions and is tightly controlled at the genetic level.

Enzymatic Catalysis in Flavonoid Biosynthesis

The biosynthesis of taxifolin involves several key enzymes that catalyze specific steps. The pathway generally begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. nih.gov Chalcone (B49325) synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comfrontiersin.org This is followed by the action of chalcone isomerase (CHI), which converts naringenin chalcone to (2S)-naringenin. nih.gov

From naringenin, the pathway to taxifolin can proceed through two primary routes:

Route 1: Naringenin is first hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H), an enzyme belonging to the 2-oxoglutarate-dependent dioxygenase family, to produce aromadendrin (B1667607) (also known as dihydrokaempferol). nih.govresearchgate.net Subsequently, the enzyme flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase, hydroxylates aromadendrin at the 3' position of the B-ring to yield taxifolin. nih.govresearchgate.net

Route 2: Alternatively, naringenin can first be converted to eriodictyol (B191197) by F3'H. nih.gov Following this, F3H can hydroxylate eriodictyol to produce taxifolin. nih.gov

The efficiency of these enzymatic conversions can be a limiting factor in taxifolin production. For instance, F3H can exhibit low catalytic efficiency. nih.govresearchgate.net Additionally, the enzyme leucocyanidin (B1674801) oxygenase can produce taxifolin from leucocyanidin. wikipedia.org

Genetic and Molecular Regulation of Taxifolin Biosynthesis

The biosynthesis of flavonoids, including taxifolin, is meticulously regulated at the transcriptional level by a variety of transcription factors (TFs). nih.govmdpi.com The key players in this regulation belong to the MYB, basic helix-loop-helix (bHLH), and WD40 protein families. oup.com These TFs often form a complex, known as the MBW complex (MYB-bHLH-WD40), which governs the expression of the structural genes encoding the biosynthetic enzymes. oup.com

The flavonoid biosynthesis pathway is often divided into early and late stages, with different sets of genes being regulated. Early biosynthetic genes (EBGs) like CHS, CHI, and F3H are involved in the synthesis of foundational flavonoids. mdpi.com Late biosynthetic genes (LBGs), on the other hand, are typically involved in the production of more complex flavonoids like anthocyanins and proanthocyanidins. mdpi.com

MYB transcription factors are particularly pivotal. mdpi.comnih.gov For example, specific R2R3-MYB proteins can act as either activators or repressors of flavonoid pathway genes. nih.gov In addition to the MBW complex, other transcription factors such as AP2/ERF and WRKY have been shown to directly influence the expression of key genes in the flavonoid pathway. Plant hormones, like salicylic (B10762653) acid and methyl jasmonate, can also influence the expression of genes involved in flavonoid biosynthesis, thereby affecting the accumulation of compounds like taxifolin.

Natural Occurrence and Distribution of Taxifolin

Taxifolin is a widely distributed flavonoid found across the plant kingdom, from towering conifers to common fruits and vegetables. mdpi.com Its presence is not uniform, with certain plant families and specific plant parts showing significantly higher concentrations.

Botanical Sources and Distribution Across Plant Families

Taxifolin is abundantly found in members of the Pinaceae family. mdpi.com Conifers such as the Siberian larch (Larix sibirica), Dahurian larch (Larix gmelinii), and Douglas fir (Pseudotsuga menziesii) are particularly rich sources. wikipedia.orgmdpi.com Other conifers reported to contain taxifolin include Pinus roxburghii and Cedrus deodara. mdpi.com

Beyond conifers, taxifolin is present in a variety of other plants. It has been isolated from the Chinese yew (Taxus chinensis var. mairei), milk thistle (Silybum marianum), and is found in the extract of silymarin (B1681676) from milk thistle seeds. wikipedia.orglongevity.technology Other botanical sources include onions (especially red and yellow varieties), apples, citrus fruits, tomatoes, white grapes, strawberries, mulberries, and acai. mdpi.comwellgreenherb.com It is also found in herbs and spices like thyme and sage. longevity.technology

Enrichment in Specific Plant Parts and Extracts

The concentration of taxifolin often varies significantly within a single plant. In larch trees, for example, the heartwood is a primary repository of taxifolin, with concentrations of up to 4% of the wood's mass being reported in different parts. mdpi.comresearchgate.net Logging and processing wastes from larch, such as stumps, roots, branches, sawdust, and wood cores, are often utilized for taxifolin extraction. mdpi.comgoogle.com

In other plants, different parts may be enriched with this flavonoid. For instance, apple skins are a richer source of taxifolin than the flesh. wellgreenherb.com Similarly, the bark of trees like the Douglas fir and the leaves of plants like Abies nephrolepis have been identified as containing notable amounts of taxifolin. mdpi.com The adzuki bean is another source with high levels of taxifolin. leafwell.com

Advanced Extraction Methodologies for Taxifolin

The isolation of taxifolin from its natural sources has evolved from traditional methods to more sophisticated and efficient techniques. The choice of method depends on the source material and the desired purity of the final product.

Conventional methods for extracting taxifolin from sources like larch wood have included water soaking, water reflux, and ethanol (B145695) maceration. These methods often involve heating for extended periods. A common approach involves using hot ethanol (e.g., 90% ethanol at 90°C) to extract taxifolin from wood chips, followed by concentration and crystallization. nih.gov Solvents like ethanol, acetone (B3395972), and boiling water are effective due to taxifolin's solubility in polar solvents. chemicalbook.com

More advanced and environmentally friendly extraction techniques have been developed to improve yield and reduce the use of harsh solvents. These include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time. mdpi.comnih.gov For example, UAE has been successfully applied to extract taxifolin from the leaves and bark of Abies nephrolepis. mdpi.com

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process. An ionic liquid-based microwave-assisted extraction method has been developed for extracting taxifolin from Larix gmelinii. researchgate.net

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the solvent. By manipulating temperature and pressure, the solvent properties can be fine-tuned. For taxifolin extraction from pine bark, supercritical CO2 with ethanol as a co-solvent has been optimized.

Enzyme-Assisted Extraction (EAE): Enzymes are used to break down the plant cell wall, facilitating the release of intracellular compounds like taxifolin. nih.gov This method is often more specific and can be performed under milder conditions than traditional solvent extraction. nih.gov

After initial extraction, the crude extract, which may contain sugars, resins, fats, and other compounds, typically requires purification. google.com Techniques such as column chromatography, including the use of Sephadex LH-20, are employed to isolate and purify taxifolin. scialert.net High-performance liquid chromatography (HPLC) is a standard analytical method for quantifying the amount of taxifolin in an extract. scialert.net

Conventional Solvent-Based Extraction Techniques

Traditional methods for extracting taxifolin from plant materials, primarily wood, rely on the use of various solvents. These techniques, while established, often involve significant time, energy, and solvent consumption. nih.gov Common methods include heating, refluxing, maceration, and Soxhlet extraction. nih.gov

Polar solvents are typically employed, with ethanol and ethanol/water mixtures being particularly common due to their effectiveness in dissolving taxifolin. sunday.degoogle.com For instance, a heating and reflux method using 90% ethanol at 90°C has been used to extract taxifolin from larch wood chips. dovepress.com Another approach involves macerating larch wood powder in a 60% ethanol solution at room temperature for 24 hours. Solid-liquid extraction under vacuum is an advancement that allows for extraction at lower temperatures (e.g., 25°C to 40°C), which helps prevent the degradation of heat-sensitive compounds like taxifolin. google.com The choice of solvent and extraction conditions significantly impacts the yield and purity of the final extract.

Interactive Table: Comparison of Conventional Extraction Methods for Taxifolin

| Extraction Method | Plant Source | Solvent | Key Parameters | Yield/Result | Reference |

|---|---|---|---|---|---|

| Heating and Reflux | Larch (Larix olgensis) roots | 90% Ethanol | 1:10 solid-liquid ratio, 90°C, 3 hours, repeated 3 times | 95.0% purity taxifolin obtained | dovepress.com |

| Ethanol Maceration | Larch wood powder | 60% Ethanol | Room temperature, 24 hours | Yields were compared with other methods | |

| Soxhlet Extraction | Pine (Pinus nigra) bark | Ethanol | 8 hours continuous extraction | 0.94 mg of taxifolin per gram of pine bark | |

| Water Soaking Extraction | Larch wood powder | Water | 8 hours, 50°C | Yields were compared with other methods | |

| Vacuum System Extraction | Conifer wood | Ethanol/Water mixtures (e.g., 20-40% ethanol) | 38°C-40°C under vacuum | Lower temperature prevents degradation | google.com |

| Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) | Larix gmelinii | 1.00 M [C4mim]Br | 406 W, 14 min | Higher extraction yield than traditional methods | nih.gov |

Enzymatic-Assisted Extraction Approaches

Enzymatic-assisted extraction represents a more targeted and environmentally friendly approach compared to conventional methods. These techniques utilize enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like taxifolin.

One such method is enzymatic water extraction, which has been applied to wood sawdust from Larix gmelini. scialert.net A more specific enzymatic strategy involves biotransformation. For example, the flavonoid astilbin (B1665800), which is taxifolin-3-O-rhamnoside, is abundant in many plants and can be converted to taxifolin through deglycosylation. mdpi.comresearchgate.net Researchers have successfully used fungal strains, such as Aspergillus fumigatus, to perform this biotransformation. mdpi.comresearchgate.net The fungus produces enzymes that hydrolyze the rhamnose sugar from astilbin, yielding taxifolin. researchgate.net In one study, using A. fumigatus culture with an astilbin concentration of 5 g/L resulted in a 91.3% yield of taxifolin after 14 hours. mdpi.comresearchgate.net This biotransformation can be achieved by adding astilbin directly to the fungal culture or by using isolated fungal mycelia, offering a promising alternative to direct extraction from limited larch resources. mdpi.comresearchgate.net

Innovative Biotechnological Production Strategies

Metabolic engineering of microorganisms offers a powerful and sustainable platform for producing taxifolin. nih.govmagtech.com.cn This approach involves introducing the genetic blueprint for the taxifolin biosynthetic pathway into microbial hosts like the yeast Yarrowia lipolytica or the bacterium Escherichia coli. nih.gov These engineered microbes can then synthesize the compound from simple, inexpensive starting materials like glucose or naringenin. nih.govresearchgate.net

Scientists have successfully constructed and optimized these biosynthetic pathways in various microbes. For instance, by introducing key genes from the taxifolin pathway into Y. lipolytica, researchers achieved a production of 48.1 mg/L of taxifolin. Further metabolic engineering strategies, such as increasing the supply of precursor molecules and enhancing the activity of rate-limiting enzymes, boosted the titer to 110.5 mg/L from glucose. In another study, engineered Y. lipolytica using naringenin as a substrate produced 26.4 mg/L of taxifolin. nih.govresearchgate.net Subsequent optimization, including the stable integration of genes into the yeast's genome, increased this yield to 34.9 mg/L. nih.govresearchgate.net Researchers have also achieved a titer of 336.8 mg/L of taxifolin in engineered Saccharomyces cerevisiae. These biotechnological strategies are not limited to taxifolin itself; the engineered pathways can also produce valuable intermediates like eriodictyol and dihydrokaempferol. nih.govresearchgate.net

Interactive Table: Biotechnological Production of Taxifolin in Engineered Microbes

| Microbial Host | Precursor/Carbon Source | Key Engineering Strategy | Titer Achieved | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Naringenin | Introduction of key biosynthetic genes | 26.4 mg/L | nih.govresearchgate.net |

| Yarrowia lipolytica | Naringenin | Stable genomic integration of key genes | 34.9 mg/L | nih.govresearchgate.net |

| Yarrowia lipolytica | Glucose | Pathway integration and optimization (precursor supply, enzyme copy number) | 110.5 mg/L | |

| Saccharomyces cerevisiae | Glucose | Reconstruction of coniferyl alcohol and taxifolin pathways | 336.8 mg/L | |

| Yarrowia lipolytica | l-Tyrosine | Integration of a 40 kb, 20-gene synthesis pathway | 50 mg/L | acs.org |

Purity Assessment and Isolation Techniques

Following extraction or production, assessing the purity of taxifolin and isolating it from the crude mixture are critical steps. High-Performance Liquid Chromatography (HPLC) is the predominant analytical method used for both the qualitative identification and quantitative assessment of taxifolin. scilit.com The technique separates compounds in a mixture, allowing for the determination of taxifolin's purity by comparing its peak to that of a certified reference standard. scialert.netnih.gov Purity levels for commercially available or research-grade taxifolin are often specified, typically ranging from ≥90% to over 98%. scialert.netemergenresearch.comscbt.com

The isolation and purification of taxifolin from crude extracts involve various chromatographic and crystallization techniques. A common multi-step process for purification from a plant extract includes:

Initial Extraction: Using a solvent like methanol (B129727) or ethanol to create a crude extract. scialert.net

Column Chromatography: The concentrated extract is loaded onto a chromatography column. Common stationary phases include Sephadex LH-20 and polyamide resin. scialert.net

Elution: The column is washed with a series of solvents (a process called elution) to separate the different compounds. For example, after initial separation on a Sephadex column, a polyamide resin column might be eluted first with water and then with a 50% ethanol solution to collect the fractions containing taxifolin. scialert.net

Crystallization: The taxifolin-rich fractions are combined, concentrated, and then dissolved in hot water. dovepress.comscialert.net The solution is then cooled, often in a refrigerator at around 4°C, to induce crystallization. dovepress.comscialert.net This process can be repeated multiple times (recrystallization) to achieve a high-purity, light-yellow powder of taxifolin. dovepress.com

Other advanced techniques like flash chromatography and high-speed countercurrent chromatography (HSCCC) are also employed for efficient purification.

Pharmacological Activities and Mechanistic Insights of Taxifolin Hydrate Preclinical Focus

Antioxidant Mechanisms

Taxifolin (B1681242) hydrate (B1144303) exhibits potent antioxidant properties through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Free Radical Scavenging and Reactive Oxygen Species Modulation

Taxifolin is an effective scavenger of various reactive oxygen species (ROS), including superoxide (B77818) radicals and hydroxyl radicals. sigmaaldrich.comresearchgate.netnih.gov Studies have shown its ability to suppress the cytotoxicity induced by superoxide and hydrogen peroxide in cell cultures. sigmaaldrich.com In preclinical models, taxifolin has demonstrated the ability to reduce lipid peroxidation and protein carbonyl content, which are markers of oxidative damage. mdpi.comajol.info Furthermore, taxifolin has been observed to chelate divalent metal ions like Fe2+, which can catalyze the formation of ROS through the Fenton reaction. researchgate.netmdpi.com

The direct radical scavenging activity of taxifolin is attributed to its chemical structure, specifically its phenolic rings. nih.gov Research has quantified its superoxide scavenging capacity, with one study reporting a rate constant of 1.5 x 10⁵ M⁻¹ s⁻¹. sigmaaldrich.com Another study found the IC50 values for superoxide scavenging by taxifolin and its metal complexes to be in the micromolar range. mdpi.com

Activation of Antioxidant Response Element (ARE)-Dependent Gene Regulation

A key mechanism underlying taxifolin's antioxidant effects is its ability to activate the Antioxidant Response Element (ARE). nih.gov The ARE is a regulatory sequence in the promoter region of numerous genes encoding antioxidant and detoxification enzymes. nih.gov Preclinical studies have shown that taxifolin significantly activates ARE-dependent gene expression. nih.govberkeley.edu This activation leads to the upregulation of several protective genes. nih.gov

For instance, in HCT 116 human colon cancer cells, taxifolin was found to induce the expression of NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferase M1 (GSTM1), both of which are regulated by ARE. nih.govberkeley.edu Similarly, in mouse skin epidermal cells, taxifolin upregulated the mRNA and protein levels of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NQO1. nih.gov

Table 1: Genes Upregulated by Taxifolin via ARE-Dependent Regulation

| Gene | Function | Cell/Animal Model | Reference |

|---|---|---|---|

| NQO1 | Detoxification of quinones | HCT 116 cells, JB6 P+ cells | nih.govnih.gov |

| GSTM1 | Detoxification of xenobiotics | HCT 116 cells | nih.gov |

| TXNRD1 | Thioredoxin reductase, antioxidant defense | HCT 116 cells | nih.gov |

| HO-1 | Heme degradation, antioxidant, anti-inflammatory | JB6 P+ cells, Mouse skin | mdpi.comnih.gov |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The transcription factor Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the ARE-mediated antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associating protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or in the presence of activators like taxifolin, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE and initiates the transcription of antioxidant genes. mdpi.comscirp.org

Taxifolin has been shown to activate the Nrf2 pathway in various preclinical models. mdpi.comnih.govnih.gov For example, in mouse skin epidermal cells, taxifolin induced the expression of Nrf2 and its downstream genes. nih.gov This activation was associated with epigenetic modifications, specifically the demethylation of CpG sites in the Nrf2 promoter. nih.gov In models of cadmium-induced nephrotoxicity, taxifolin pretreatment led to the upregulation of Nrf2 and HO-1 expression, thereby protecting renal tissues. nih.govresearchgate.net Furthermore, taxifolin's ability to inhibit neutrophil extracellular trap (NET) formation in models of lupus and antiphospholipid syndrome was found to be dependent on Nrf2 activation. nih.gov

Anti-inflammatory Modalities

Taxifolin hydrate also demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Regulation of Nuclear Factor-κB (NF-κB) Signaling

The Nuclear Factor-κB (NF-κB) signaling pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Taxifolin has been shown to inhibit the activation of the NF-κB pathway in several preclinical models of inflammation. nih.govnih.gov

In a model of dextran (B179266) sulfate (B86663) sodium-induced colitis in mice, dietary supplementation with taxifolin suppressed the activation of NF-κB (p65 and IκBα) signaling. This led to a significant reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Similarly, in a rat model of cerebral ischemia-reperfusion injury, taxifolin was found to inhibit NF-κB activation, which in turn suppressed the expression of inflammatory proteins like COX-2 and iNOS. researchgate.net In vitro studies have also shown that taxifolin can inhibit receptor activator of NF-κB ligand (RANKL)-induced NF-κB activation in bone marrow-derived macrophages, thereby suppressing osteoclastogenesis. nih.gov The inhibitory effect of taxifolin on NF-κB is often linked to its ability to suppress ROS production, as ROS can act as signaling molecules to activate NF-κB. nih.govresearchgate.net

Table 2: Effects of Taxifolin on NF-κB Signaling and Inflammatory Mediators

| Model | Key Findings | Reference |

|---|---|---|

| DSS-induced colitis (mice) | Suppressed NF-κB (p65, IκBα) activation; Decreased TNF-α, IL-1β, IL-6 | |

| Cerebral ischemia-reperfusion (rats) | Inhibited NF-κB activation; Decreased COX-2, iNOS expression | researchgate.net |

| Cadmium-induced nephrotoxicity (mice) | Attenuated NF-κB p65 increase; Decreased TNF-α, IL-1β, IL-6 | researchgate.net |

| Human bone marrow-derived macrophages | Suppressed RANKL-induced NF-κB signaling | nih.gov |

| LPS/D-GalN-induced acute liver injury (mice) | Modulated TLR4/NF-κB signaling pathway | frontiersin.org |

Inhibition of Inflammasome Activation

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Emerging evidence suggests that taxifolin can inhibit the activation of the NLRP3 inflammasome, one of the most well-characterized inflammasomes. nih.gov

In a study on alcoholic liver steatosis, taxifolin was found to ameliorate the condition by inhibiting the activation of the NLRP3 inflammasome. nih.gov Another study demonstrated that taxifolin protected rat ventricular H9C2 cells from oxidative injury and suppressed H2O2-induced cell pyroptosis by inhibiting both the NLRP3 and NLRC4 inflammasomes. nih.gov This inhibition of inflammasome activation represents another important mechanism through which taxifolin exerts its anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine Expression

This compound has demonstrated significant anti-inflammatory properties through its ability to modulate the expression of various pro-inflammatory cytokines. Preclinical studies have shown that taxifolin can inhibit the secretion and expression of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.govnih.gov This inhibitory effect is largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription. frontiersin.orgnih.govnih.gov

In various experimental models, taxifolin has been shown to decrease the phosphorylation of NF-κB p65 and its inhibitor, IκBα, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes. frontiersin.orgtandfonline.com For instance, in a study on dextran sulfate sodium (DSS)-induced colitis in mice, taxifolin supplementation significantly inhibited the production of TNF-α, IL-1β, and IL-6 in serum. frontiersin.orgnih.gov Similarly, in a model of cisplatin-induced nephrotoxicity, taxifolin administration markedly reduced renal levels of TNF-α and IL-1β. mdpi.com The anti-inflammatory effects of taxifolin also involve the inhibition of other inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.govtandfonline.com

Table 1: Effect of Taxifolin on Pro-inflammatory Cytokine Expression in Preclinical Models

| Model | Key Findings | Reference |

| DSS-induced colitis in mice | Significantly inhibited secretions of TNF-α, IL-1β, and IL-6. | frontiersin.orgnih.gov |

| Cisplatin-induced nephrotoxicity in mice | Markedly reduced renal levels of TNF-α and IL-1β. | mdpi.com |

| LPS-induced inflammation in mice | Inhibited the expression and production of TNF-α and IL-6. | frontiersin.org |

| Cerebral ischemia-reperfusion injury in rats | Inhibited the expression of COX-2 and iNOS. | nih.govnih.gov |

| Iron-treated Wistar rats | Reduced proinflammatory cytokines TNF-α, IL-1β, and IL-6 in the liver. | nih.gov |

Anticarcinogenic and Antiproliferative Effects

This compound exhibits notable anticarcinogenic and antiproliferative effects across a range of cancer cell types, as demonstrated in numerous preclinical studies. nih.govwikipedia.org Its mechanisms of action are multifaceted, targeting various cellular processes essential for tumor growth and progression.

Inhibition of Cellular Lipogenesis and Fatty Acid Synthase Activity

A key mechanism underlying the antiproliferative effects of taxifolin is its ability to inhibit cellular lipogenesis, the process of synthesizing fatty acids. wikipedia.orgsupremepharmatech.com This is particularly relevant in cancer cells, which often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. scielo.br Taxifolin has been identified as an inhibitor of fatty acid synthase (FASN), a crucial enzyme in this pathway. scientificlabs.co.uknih.gov By targeting FASN, taxifolin can impede the growth of cancer cells. wikipedia.orgsupremepharmatech.com This inhibition of lipogenesis has been observed in various cancer models, including breast cancer and murine skin fibroblasts. wikipedia.org

Mechanisms of Chemoprevention

Taxifolin acts as a potential chemopreventive agent through several mechanisms. wikipedia.orgsupremepharmatech.com One significant pathway is the activation of the antioxidant response element (ARE), which regulates the expression of genes involved in detoxification and antioxidant defense. nih.govacs.org Studies have shown that taxifolin can induce the activity of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferase M1 (GSTM1), which help neutralize and eliminate carcinogens. nih.govmdpi.com This induction of protective enzymes is mediated through the Nrf2 pathway. nih.govsemanticscholar.org Taxifolin has been shown to increase the expression of Nrf2 and its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govsemanticscholar.org

Regulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, EGFR)

Taxifolin exerts its anticarcinogenic effects by modulating key oncogenic signaling pathways. The phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation, is a primary target of taxifolin. spandidos-publications.comnih.govnih.gov Taxifolin has been shown to directly bind to PI3K and inhibit its kinase activity, leading to the suppression of downstream signaling, including the phosphorylation of Akt. nih.govnih.govchemfaces.com

Furthermore, taxifolin has been found to target the epidermal growth factor receptor (EGFR) signaling pathway. nih.govchemfaces.comamegroups.org It can directly interact with EGFR, inhibit its kinase activity, and suppress its phosphorylation. nih.govnih.govchemfaces.com This inhibition has been demonstrated in models of skin carcinogenesis, where taxifolin suppressed UVB-induced EGFR phosphorylation and subsequent signaling. nih.govnih.govamegroups.org In lung cancer cells, taxifolin has been observed to inactivate PI3K and TCF4 protein phosphorylation. amegroups.org

Table 2: Regulation of Oncogenic Signaling Pathways by Taxifolin

| Pathway | Cancer Model | Mechanism of Action | Reference |

| PI3K/Akt | Skin Cancer, Osteosarcoma, Lung Cancer | Direct binding to PI3K, inhibition of kinase activity, suppression of Akt phosphorylation. | spandidos-publications.comnih.govnih.govchemfaces.comamegroups.org |

| EGFR | Skin Cancer | Direct interaction with EGFR, inhibition of kinase activity, suppression of phosphorylation. | nih.govnih.govchemfaces.comamegroups.org |

| Wnt/β-catenin | Colorectal Cancer | Regulation of the pathway. | amegroups.org |

| c-myc | Osteosarcoma | Suppression of c-myc protein expression. | spandidos-publications.com |

Impact on Chemoresistance Mechanisms (e.g., P-glycoprotein Overexpression)

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govsmj.org.sa Taxifolin has been shown to counteract this resistance. It can resensitize MDR cancer cells to chemotherapeutic agents by inhibiting the function of P-gp. wikipedia.orgnih.gov The mechanism involves the uncompetitive inhibition of P-gp's efflux activity, which prevents the removal of chemotherapy drugs from the cancer cells. nih.gov Additionally, taxifolin has been found to decrease the expression of the ABCB1 gene, which encodes for P-gp, in a concentration-dependent manner. nih.govnih.govmdpi.com

Cell Cycle Arrest and Apoptosis Induction Pathways

Taxifolin has been consistently shown to induce cell cycle arrest and apoptosis in various cancer cell lines. spandidos-publications.comjbuon.comnih.gov It can arrest the cell cycle at different phases, depending on the cancer type. For instance, in human osteosarcoma cells (U2OS and Saos-2), taxifolin treatment led to G1 phase arrest. spandidos-publications.com In human colorectal cancer cell lines (HCT116 and HT29), it caused a G2/M phase arrest. nih.govamegroups.org This cell cycle arrest is often associated with the modulation of key regulatory proteins. For example, in osteosarcoma cells, taxifolin treatment was linked to a reduction in the expression of S-phase kinase-associated protein 2 (SKP-2) and an increase in the cyclin-dependent kinase inhibitor p27Kip1. spandidos-publications.com In colorectal cancer, it has been shown to down-regulate the expression of Cyclin D. nih.gov

In addition to cell cycle arrest, taxifolin is a potent inducer of apoptosis. spandidos-publications.comjbuon.comnih.gov This programmed cell death is triggered through the modulation of the Bcl-2 family of proteins and the activation of caspases. mdpi.comjbuon.com Taxifolin has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. mdpi.comjbuon.com This leads to the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death. mdpi.comacs.org

Table 3: Effects of Taxifolin on Cell Cycle and Apoptosis in Cancer Cells

| Cancer Cell Line | Effect on Cell Cycle | Key Apoptotic Events | Reference |

| Osteosarcoma (U2OS, Saos-2) | G1 phase arrest | Increased apoptosis | spandidos-publications.com |

| Colorectal Cancer (HCT116, HT29) | G2/M phase arrest | Enhanced apoptotic signaling | nih.govnih.gov |

| Skin Scar Carcinoma | G2/M phase arrest | Induction of apoptosis, increased cleaved caspase-3 and Bax, decreased Bcl-2 | jbuon.com |

| Liver Cancer (HepG2) | - | Induction of apoptosis | peerj.com |

Antimicrobial and Antifungal Actions

Broad-Spectrum Antimicrobial Effects

Taxifolin, also known as dihydroquercetin, has demonstrated notable antimicrobial properties across a wide spectrum of microorganisms. researchgate.netnih.gov Its activity extends to both bacteria and fungi, where it can disrupt various cellular pathways essential for their growth and proliferation. wikipedia.orgresearchgate.net The antimicrobial and antifungal actions of taxifolin are attributed to its ability to interfere with multiple mechanisms crucial for microbial survival. wikipedia.org

Synergistic Interactions with Conventional Antimicrobials (e.g., against MRSA)

A significant aspect of taxifolin's antimicrobial potential lies in its synergistic interactions with conventional antibiotics, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Preclinical studies have shown that taxifolin can enhance the efficacy of several antibiotics, potentially restoring their activity against resistant bacteria. researchgate.netnih.gov

One study investigated the in-vitro antibacterial activity of a taxifolin derivative, taxifolin-7-O-α-L-rhamnopyranoside (TR), alone and in combination with four conventional antibiotics against ten clinical isolates of MRSA. The minimum inhibitory concentrations (MICs) for TR alone ranged from 32-64 μg/ml. nih.govresearchgate.net When combined with antibiotics, significant synergistic effects were observed. The chequerboard method revealed strong synergy between TR and ceftazidime (B193861) (CAZ) and between TR and levofloxacin (B1675101) (LEV). nih.gov Time-kill dynamic confirmation tests further validated the synergistic killing effect of the TR/CAZ combination. nih.gov These findings suggest that taxifolin has the potential for use in combination therapy for patients infected with MRSA. nih.govresearchgate.net

The mechanism behind this synergy is thought to involve the targeting of penicillin-binding protein 2a (PBP2a), a key factor in MRSA's resistance to β-lactam antibiotics. nih.gov By modulating PBP2a, flavonoids like taxifolin can lower the resistance of MRSA to these antibiotics. nih.gov

| Antibiotic Combination | Fractional Inhibitory Concentration Index (FICI) Range | Interpretation |

| Taxifolin-7-O-α-L-rhamnopyranoside (TR) + Ceftazidime (CAZ) | 0.187 - 0.375 | Synergy nih.gov |

| TR + Levofloxacin (LEV) | 0.25 - 0.5 | Synergy nih.gov |

| TR + Ampicillin (AMP) | Additivity to some synergy observed | - nih.gov |

| TR + Azithromycin (AZM) | Additivity to some synergy observed | - nih.gov |

Hepatoprotective Mechanisms

Taxifolin has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. researchgate.netdovepress.comsemanticscholar.org Its protective mechanisms are primarily linked to its potent antioxidant and anti-inflammatory properties. dovepress.comsemanticscholar.org

Attenuation of Hepatic Injury and Oxidative Stress

Taxifolin effectively mitigates liver damage by combating oxidative stress. In a mouse model of cyclophosphamide-induced hepatotoxicity, taxifolin treatment significantly attenuated the increase in liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH). nih.gov It also reversed the cyclophosphamide-induced histopathological changes in the liver. nih.gov

The protective effect is associated with a reduction in markers of oxidative stress, including malondialdehyde (MDA), protein carbonyl, and nitric oxide (NO) levels in the liver. semanticscholar.orgnih.gov Concurrently, taxifolin boosts the liver's antioxidant defenses by increasing the levels of glutathione (GSH) and the activities of superoxide dismutase (SOD) and catalase (CAT). semanticscholar.orgnih.gov Furthermore, taxifolin has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway, a critical regulator of the antioxidant response. nih.gov

In another study using a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice, taxifolin was found to inhibit inflammation and attenuate oxidative stress and apoptosis. dovepress.com It achieved this by regulating the PI3K/AKT/mTOR and TGF-β1/Smads pathways, which play a role in inhibiting the activation of hepatic stellate cells and the production of extracellular matrix. dovepress.com

Cardiovascular and Vascular Protective Effects

Taxifolin exhibits a range of protective effects on the cardiovascular system, primarily through its antioxidant, anti-inflammatory, and vasodilatory actions. nih.govdarwin-nutrition.fr

Studies have shown that taxifolin can improve endothelial function, a key factor in cardiovascular health. nih.govdarwin-nutrition.fr It has been observed to induce endothelium-dependent relaxation of coronary arteries, an effect mediated by the nitric oxide (NO) pathway. frontiersin.org The underlying mechanism involves the activation of the Src/PI3K pathway, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO. frontiersin.org

In a mouse model of isoproterenol-induced cardiac injury, taxifolin demonstrated cardioprotective effects by reducing oxidative stress, inflammation, and cell death. nih.gov It was found to decrease serum levels of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB), cardiac troponin I (cTnI), and lactate dehydrogenase (LDH). nih.gov The protective mechanism involves the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative tissue damage and regulate inflammatory and apoptotic pathways. nih.gov

Regulation of Lipid Metabolism (Cholesterol Esterification, Triacylglycerol Synthesis)

Preclinical evidence highlights the potential of this compound to modulate lipid metabolism, a key factor in various metabolic disorders. In vitro studies have demonstrated its capacity to influence cholesterol and triglyceride pathways within liver cells.

In animal models of non-alcoholic steatohepatitis (NASH), taxifolin treatment has been observed to suppress the accumulation of lipids in the liver. mdpi.com It also led to a decrease in serum levels of total cholesterol. mdpi.com Research in high-fat diet-fed mice has shown that taxifolin supplementation can reduce the total triglyceride and cholesterol content in hepatic tissues. mdpi.com Mechanistically, RNA sequencing results from this study indicated that taxifolin down-regulates genes involved in lipogenesis and up-regulates genes related to fatty acid oxidation. mdpi.com Specifically, it showed a tendency to decrease hepatic cholesterol levels by reducing the mRNA expression of cholesterol synthesis genes like FDPS and HMGCS1. mdpi.com

These findings suggest that this compound interferes with multiple points in the lipid metabolism cascade, from synthesis and esterification to the regulation of genes controlling these processes.

Table 1: Preclinical Research on this compound and Lipid Metabolism

| Model System | Key Findings | Reference |

| HepG2 cells | Inhibited cholesterol synthesis; Decreased apoB and increased apoA-I secretion; Inhibited cholesterol esterification, triacylglycerol, and phospholipid synthesis. | nih.gov |

| Liver cells | Suppressed cholesterol esterification, triacylglycerol, and phospholipid synthesis; Inhibited apolipoprotein B secretion and microsomal triglyceride synthesis. | nih.gov |

| High-fat diet-fed mice | Reduced hepatic total triglyceride and cholesterol content; Down-regulated lipogenesis-related genes and up-regulated fatty acid oxidation-related genes. | mdpi.com |

| NASH mouse model | Suppressed hepatic lipid accumulation; Reduced serum total cholesterol. | mdpi.com |

Enhancement of Capillary Microcirculation and Blood Viscosity Modulation

Preclinical and some clinical observations suggest that taxifolin can positively impact microcirculation and blood rheology. It has been reported to improve capillary activity and blood microcirculation throughout the body. nutranews.org

Studies, primarily conducted in Russia, have indicated that taxifolin can decrease blood viscosity. nutranews.orgresearchgate.net This effect may be linked to its ability to reduce the aggregation of erythrocytes (red blood cells) and enhance their deformability. researchgate.net Improved erythrocyte deformability is crucial for their ability to pass through narrow capillaries, thus ensuring adequate tissue perfusion.

In a study on patients with cerebral circulation problems, a combination of taxifolin and ascorbic acid was found to decrease blood viscosity and the tendency for clot formation. nutranews.org Another study involving patients with neuro-circulatory asthenia showed that the addition of taxifolin to standard hypotensive treatment had beneficial effects. nutranews.org While these are clinical observations, they align with the preclinical data suggesting a role for taxifolin in modulating blood properties. The underlying mechanisms for these effects are thought to involve the protection of cell membranes and the normalization of metabolism at a cellular level. nutranews.org

Table 2: Effects of Taxifolin on Microcirculation and Blood Viscosity

| Study Type | Subject/Model | Key Findings | Reference |

| In vitro model | High blood viscosity syndrome model | Diminished blood viscosity; Decreased erythrocyte aggregation; Increased erythrocyte deformability. | researchgate.net |

| Clinical study | Patients with cerebral circulation problems | Supplementation with taxifolin and vitamin C decreased blood viscosity and clot-forming tendencies. | nutranews.org |

| General review | Majority Russian studies | Improves capillary activity and blood microcirculation; Decreases blood viscosity. | nutranews.org |

Protection Against Ischemia-Reperfusion Injury

Taxifolin has demonstrated protective effects against ischemia-reperfusion (I/R) injury in various preclinical models. nih.gov This type of injury occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen, leading to inflammation and oxidative damage.

In models of myocardial I/R injury, taxifolin has been shown to provide cardioprotective effects. researchgate.netnih.gov It can alleviate cardiac dysfunction, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes. mdpi.com The protective mechanism is partly attributed to its ability to inhibit oxidative stress and apoptosis. researchgate.net Recent studies suggest that taxifolin may exert these protective effects by activating the PI3K/Akt signaling pathway, which is crucial for cell survival. nih.govresearchgate.net

In the context of cerebral I/R injury, taxifolin has been found to ameliorate damage through its antioxidant effects and by modulating the activation of NF-κB, a key regulator of inflammation. mdpi.com It has been observed to inhibit the infiltration of leukocytes as well as the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the injured brain tissue. mdpi.comnih.gov By restraining oxidative enzymes and the production of reactive oxygen species (ROS), taxifolin weakens the damaging cascade associated with cerebral I/R. nih.govfrontiersin.org

Table 3: Preclinical Findings on Taxifolin and Ischemia-Reperfusion Injury

| Model | Key Mechanistic Insights | Reference |

| Myocardial I/R (Rat heart) | Activates PI3K/Akt pathway; Inhibits oxidative stress and apoptosis. | nih.govresearchgate.net |

| Cerebral I/R (Rat) | Modulates NF-κB activation; Inhibits leukocyte infiltration, COX-2, and iNOS expression; Restrains oxidative enzymes and ROS production. | mdpi.comnih.govfrontiersin.org |

| General I/R | Possesses antioxidant and free radical scavenging effects. | nih.gov |

Inhibition of Angiotensin-Converting Enzyme (ACE) Activity

There is in vitro evidence suggesting that taxifolin may inhibit the activity of angiotensin-converting enzyme (ACE). researchgate.net ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a common strategy for the management of hypertension.